![molecular formula C9H9N3O2S2 B3024327 (3-Thiophen-2-ylmethyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid CAS No. 892874-27-0](/img/structure/B3024327.png)
(3-Thiophen-2-ylmethyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid
Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound. The 1,2,4-triazole core is a five-membered ring containing two nitrogen atoms and three carbon atoms . It’s attached to a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and an acetic acid group.
Molecular Structure Analysis
The molecular structure of this compound would likely show the planar 1,2,4-triazole ring attached to the thiophene ring and the acetic acid group. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
1,2,4-Triazoles can participate in various chemical reactions, often acting as a nucleophile. They can undergo reactions such as alkylation, acylation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, 1,2,4-triazoles are stable under normal conditions and have moderate to high solubility in polar solvents .Scientific Research Applications
(3-Thiophen-2-ylmethyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid has a variety of scientific research applications, including use as a ligand for metal complexes, a reagent for organic synthesis, and a catalyst for the synthesis of heterocycles. It has also been used in the synthesis of drugs, as a catalyst for the synthesis of polymers, and as a reagent for the synthesis of amines.
Mechanism of Action
Target of Action
Similar compounds with a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that the thiophene nucleus in similar compounds plays a crucial role in their biological activity . The interaction of the compound with its targets likely results in changes at the molecular level, which subsequently lead to the observed therapeutic effects .
Biochemical Pathways
Compounds with a thiophene nucleus have been reported to affect a variety of biochemical pathways, leading to their diverse therapeutic effects .
Pharmacokinetics
The physicochemical properties of similar compounds have been studied . These properties, along with the compound’s chemical structure, likely influence its bioavailability.
Result of Action
Similar compounds with a thiophene nucleus have been reported to possess a wide range of therapeutic properties , suggesting that the compound’s action at the molecular and cellular level results in these observed effects.
Advantages and Limitations for Lab Experiments
(3-Thiophen-2-ylmethyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it has a wide range of applications in organic synthesis. Additionally, its chemical structure and properties make it an ideal candidate for use in a variety of laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, the compound can be toxic if not handled properly, and it can be difficult to synthesize in large quantities.
Future Directions
There are a number of potential future directions for (3-Thiophen-2-ylmethyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid research. These include further investigation into its mechanism of action and biochemical and physiological effects, as well as its potential use as a ligand for metal complexes. Additionally, further research into the synthesis of this compound and its use as a reagent for organic synthesis may be beneficial. Finally, further exploration of this compound’s potential applications in drug synthesis and the synthesis of polymers may provide valuable insight into the compound’s potential uses.
properties
IUPAC Name |
2-[5-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-4-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c13-8(14)5-12-7(10-11-9(12)15)4-6-2-1-3-16-6/h1-3H,4-5H2,(H,11,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFNIMYLKPTYCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NNC(=S)N2CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589214 | |
Record name | {5-Sulfanylidene-3-[(thiophen-2-yl)methyl]-1,5-dihydro-4H-1,2,4-triazol-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
892874-27-0 | |
Record name | {5-Sulfanylidene-3-[(thiophen-2-yl)methyl]-1,5-dihydro-4H-1,2,4-triazol-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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